

An In-depth Technical Guide to 2-Bromophenylacetone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **2-Bromophenylacetone**

Cat. No.: **B139218**

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This guide provides a comprehensive overview of **2-Bromophenylacetone** (also known as 1-(2-bromophenyl)propan-2-one), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core physical and chemical properties, outlines detailed synthetic and analytical methodologies, and discusses its reactivity and applications, ensuring a thorough understanding grounded in scientific literature.

Core Molecular Profile and Physicochemical Properties

2-Bromophenylacetone is an aromatic ketone distinguished by a bromine atom on the ortho position of the phenyl ring. This substitution pattern imparts specific reactivity and physical characteristics that are crucial for its role in synthetic chemistry.

Chemical Identity

- IUPAC Name: 1-(2-bromophenyl)propan-2-one[1][2][3][4]
- Synonyms: (2-Bromophenyl)acetone, 1-Acetonyl-2-bromobenzene, o-bromo benzyl methyl ketone[2][3][4]
- CAS Number: 21906-31-0[1][2][3][4]

- Molecular Formula: C₉H₉BrO[1][2][3][4]
- Molecular Weight: 213.07 g/mol [2]

Physical Properties

The physical state and solubility are paramount for designing reaction setups and purification protocols. **2-Bromophenylacetone** is typically a clear, colorless to pale yellow liquid under standard conditions.[1][5] Its properties are summarized in the table below.

Property	Value	Source(s)
Appearance	Clear colorless to yellow liquid	[1][5]
Boiling Point	238-240 °C (estimated)	[5]
Density	1.384 g/cm ³ (estimated)	[5]
Refractive Index (n ²⁰ /D)	1.5575 to 1.5595	[1]
Flash Point	72.5 °C	[5]
Solubility	Soluble in chloroform, ethyl acetate, methanol, ethanol, and dichloromethane.[5][6]	

Synthesis and Mechanistic Insight

The primary route to **2-Bromophenylacetone** involves the α -bromination of a suitable ketone precursor. Understanding the mechanism is key to controlling the reaction and optimizing yield.

Synthetic Pathway: α -Bromination of 1-phenylpropan-2-one

The synthesis of α -bromo ketones is a cornerstone reaction in organic chemistry. It typically proceeds via an acid-catalyzed enol intermediate, which then acts as a nucleophile to attack molecular bromine.

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Synthesis workflow for **2-Bromophenylacetone**.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for α -bromination of ketones.

Materials:

- 1-phenylpropan-2-one (Phenylacetone)
- Bromine (Br₂)
- Glacial Acetic Acid
- Sodium Bicarbonate (NaHCO₃) solution, saturated
- Sodium Thiosulfate (Na₂S₂O₃) solution, 10%
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Dichloromethane (CH₂Cl₂)

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-phenylpropan-2-one (1 eq.) in glacial acetic acid.
- Cool the flask in an ice bath.
- Slowly add a solution of bromine (1 eq.) in glacial acetic acid from the dropping funnel over 30-60 minutes with continuous stirring. Maintain the temperature below 10 °C. The disappearance of the red bromine color indicates its consumption.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Pour the reaction mixture slowly into a beaker of ice-cold water.
- Extract the aqueous mixture with dichloromethane (3x volumes).
- Combine the organic layers and wash sequentially with water, 10% sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-bromophenyl)propan-2-one.

Chemical Reactivity and Synthetic Utility

As an α -bromo ketone, **2-Bromophenylacetone** is a versatile electrophilic building block. Its reactivity is dominated by the presence of the carbonyl group and the adjacent carbon-bromine bond.

Nucleophilic Substitution

The carbon atom bearing the bromine is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, cyanides), displacing the bromide ion. This S_N2 reaction is a

fundamental transformation for introducing new functional groups and building molecular complexity. For instance, reaction with a primary amine can lead to α -amino ketones, which are precursors to various heterocyclic compounds.

Elimination Reactions

In the presence of a non-nucleophilic base, **2-Bromophenylacetone** can undergo dehydrobromination via an E2 elimination pathway to yield the corresponding α,β -unsaturated ketone. This is a powerful method for introducing carbon-carbon double bonds in conjugation with a carbonyl group.

Favorskii Rearrangement

A hallmark reaction of α -halo ketones with enolizable α' -hydrogens is the Favorskii rearrangement.^{[7][8][9]} When treated with a strong base (e.g., sodium hydroxide or alkoxides), **2-Bromophenylacetone** can rearrange to form a carboxylic acid derivative. The mechanism is thought to proceed through a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base.^{[9][10][11]} This rearrangement offers a pathway to skeletal reorganization and is a valuable tool in complex synthesis.

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Generalized mechanism of the Favorskii Rearrangement.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of **2-Bromophenylacetone**.

Spectroscopic Data

Technique	Characteristic Features	Source(s)
Infrared (IR) Spectroscopy	Strong C=O stretch (~1720 cm ⁻¹), C-Br stretch (~600-700 cm ⁻¹), aromatic C-H and C=C bands.	[2]
¹ H NMR Spectroscopy	Aromatic protons (multiplet, ~7.0-7.6 ppm), methylene protons (-CH ₂ -, singlet, ~4.0 ppm), methyl protons (-CH ₃ , singlet, ~2.2 ppm).	(Predicted)
¹³ C NMR Spectroscopy	Carbonyl carbon (~200 ppm), aromatic carbons (~125-140 ppm), methylene carbon (~45 ppm), methyl carbon (~30 ppm).	(Predicted)
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z 212/214 (characteristic isotopic pattern for bromine), fragmentation pattern showing loss of Br, COCH ₃ , and other fragments.	[12]

Chromatographic Methods

- Gas Chromatography (GC): An effective method for assessing purity, with typical purities for commercial grades being ≥98.0%. [13]

- Thin Layer Chromatography (TLC): Useful for monitoring reaction progress during synthesis, typically using a silica gel stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.

Safety, Handling, and Storage

As with all α -halo ketones, **2-Bromophenylacetone** must be handled with appropriate care due to its reactivity and potential hazards.

Hazard Identification

- GHS Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).[2] Some suppliers also list H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[14]
- Signal Word: Warning[2][14]
- General Precaution: α -bromo ketones are often lachrymators and skin irritants.

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]
- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16][17]
- Handling: Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[16][17][18]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container. [15]

Applications in Research and Drug Development

2-Bromophenylacetone serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector. Its bifunctional nature (electrophilic carbon and a carbonyl group) allows for the construction of diverse molecular scaffolds. While specific, publicly detailed synthetic routes for commercial drugs often remain proprietary, its structural motif is relevant to the synthesis of various classes of compounds, including substituted cathinones and other psychoactive substance analogues for forensic and research purposes. Its utility lies in its ability to participate in C-C and C-N bond-forming reactions, which are fundamental steps in building the carbon skeletons of active pharmaceutical ingredients (APIs). [19]

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